p-MENTH-3-ENE

Physical Chemistry Separation Science Formulation

p-Menth-3-ene (CAS 500-00-5) is a monocyclic monoterpene hydrocarbon belonging to the p-menthane class. It is a natural product found in essential oils of plants like thyme and peppermint.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 500-00-5
Cat. No. B1215651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-MENTH-3-ENE
CAS500-00-5
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCC1CCC(=CC1)C(C)C
InChIInChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h6,8-9H,4-5,7H2,1-3H3
InChIKeyYYCPSEFQLGXPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Menth-3-ene (CAS 500-00-5): Technical Baseline and Core Properties for Procurement


p-Menth-3-ene (CAS 500-00-5) is a monocyclic monoterpene hydrocarbon belonging to the p-menthane class [1]. It is a natural product found in essential oils of plants like thyme and peppermint [2]. As a colorless liquid with a fresh, minty aroma, it is characterized by the molecular formula C10H18 and a molecular weight of 138.25 g/mol [1]. Its physicochemical properties, including a boiling point range of 166.85-173.5°C and a flash point of 43.3°C, are critical parameters for industrial handling and formulation .

The Risk of Substituting p-Menth-3-ene with Other p-Menthadienes or Monoterpenes


Substituting p-Menth-3-ene with other monoterpenes like limonene or terpinene carries significant risk due to fundamental differences in chemical reactivity and physical properties [1]. p-Menth-3-ene possesses a single endocyclic double bond, whereas limonene and terpinene contain two double bonds (dienes), leading to divergent behavior in acid-catalyzed isomerization, epoxidation rates, and oxidative stability [2][3]. Furthermore, its unique boiling point (173.5°C) and vapor pressure (1.7 mmHg at 25°C) are distinct from close analogs like α-terpinene (bp ~173°C) or limonene (bp ~176°C), which directly impacts separation processes and formulation volatility [4]. These differences can critically affect synthetic yields, product purity in analytical workflows, and the sensory profile of formulated goods.

Quantitative Evidence Guide for p-Menth-3-ene Differentiation


Comparative Physical Property Differentiation: Boiling Point and Volatility

The physical properties of p-Menth-3-ene provide a quantifiable basis for differentiation from its common analogs. It exhibits a boiling point of 173.5°C at 760 mmHg and a vapor pressure of 1.7 mmHg at 25°C . These values are distinct from closely related monoterpenes. For instance, limonene has a higher boiling point of 176°C [1], while α-terpinene boils at a similar temperature (173°C) but possesses different chemical functionality (a conjugated diene system) [2].

Physical Chemistry Separation Science Formulation

Unique Stability in Acid-Catalyzed Isomerization: Equilibrium Mixture Composition

Under acid-catalyzed reflux conditions (168-175°C for 20-22 hrs), p-Menth-3-ene demonstrates a unique thermodynamic stability profile. It forms an equilibrium mixture where it remains the predominant species at 63% [1]. This is in contrast to its isomers p-menth-1-ene and p-menth-2-ene, which are less stable and constitute only 32% and 0% of the final mixture, respectively, with p-menth-8(9)-ene making up the remaining 5% [1].

Organic Synthesis Catalysis Process Chemistry

Differentiated Reactivity in Catalytic Hydrogenation: A Clean Route from Limonene

p-Menth-3-ene can be selectively synthesized via the catalytic hydrogenation of limonene [1]. This reaction is not merely a generic reduction; it specifically targets one of limonene's two double bonds. This presents a clear synthetic advantage for producing p-Menth-3-ene from a cheap, abundant starting material, while also providing a means to separate it from unreacted limonene based on their differing chemical functionalities [2]. The reaction has been studied in high-pressure CO2, offering advantages in selectivity and process safety compared to traditional liquid-phase hydrogenation [3].

Catalysis Green Chemistry Process Development

Chiral Scaffold for Asymmetric Synthesis: Derived from (-)-Menthol

p-Menth-3-ene serves as a crucial chiral scaffold when derived from the natural product (-)-menthol [1]. This specific stereochemical origin differentiates it from racemic or achiral synthetic terpenes. The compound has been successfully employed as the starting material for the synthesis of new chiral N,N-diamine ligands [1]. These ligands were then applied in the asymmetric transfer hydrogenation of aromatic ketones, a reaction where stereochemical outcome is paramount [1].

Asymmetric Catalysis Ligand Design Chiral Pool Synthesis

High-Value Application Scenarios for p-Menth-3-ene Based on Differentiated Evidence


Fragrance and Flavor Formulation: A Distinctive Minty-Cooling Note

Procurement of p-Menth-3-ene for fragrance applications is justified by its specific organoleptic properties, which are described as a strong, fresh, minty aroma with a cooling sensation . This sensory profile is distinct from the citrusy notes of limonene or the herbal, woody notes of other p-menthadienes [1]. Formulators seeking to create or replicate a specific minty character, as found in peppermint oil, would find p-Menth-3-ene a more targeted ingredient than a generic terpene blend [2]. Its physical properties, such as its boiling point and vapor pressure, also dictate its volatility and substantivity in a formulation .

Asymmetric Synthesis and Chiral Ligand Development

Researchers and process chemists in the pharmaceutical and fine chemical industries should prioritize p-Menth-3-ene derived from (-)-menthol for asymmetric synthesis projects. Its defined chirality makes it a valuable scaffold for constructing chiral ligands and auxiliaries, as demonstrated by its use in creating N,N-diamine ligands for asymmetric transfer hydrogenation . This application capitalizes on its unique stereochemical purity, a feature not shared by many other monoterpenes. Sourcing this specific chiral precursor is essential for achieving high enantioselectivity in target reactions.

Analytical Reference Standard and Method Development

Due to its well-defined physical properties and occurrence in essential oils, p-Menth-3-ene is a critical reference standard for analytical chemistry . Its distinct boiling point (173.5°C) and predicted GC-MS retention index allow for unambiguous identification and quantification in complex mixtures [1]. Analytical labs developing GC-FID or GC-MS methods for essential oil profiling, food flavor analysis, or quality control of menthol-containing products would select a high-purity p-Menth-3-ene standard to ensure accurate and reproducible results, which could not be guaranteed by using a similar, but not identical, monoterpene [2].

Biotransformation Research: A Substrate for Selective Functionalization

p-Menth-3-ene serves as a specific substrate in biotransformation studies, leading to the production of hydroxylated derivatives . For example, the fungus Aspergillus niger can transform terpinolene into 1,7-dihydroxy-p-menth-3-ene-2-one [1]. This pathway is highly specific to the p-menth-3-ene skeleton. Researchers investigating microbial oxidation or seeking to produce specific chiral alcohols from terpene feedstocks would need to procure p-Menth-3-ene as the precise starting material to achieve the desired transformation and product profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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